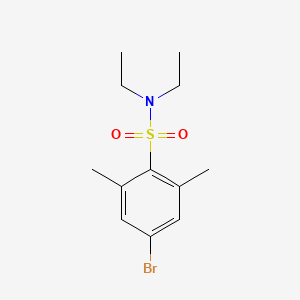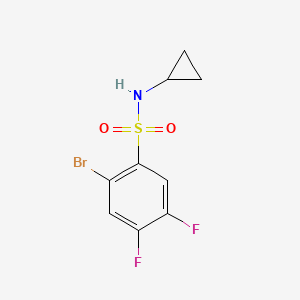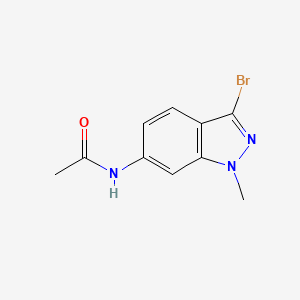
2,6-Difluoro-3,5-dimethoxybromobenzene
Vue d'ensemble
Description
2,6-Difluoro-3,5-dimethoxybromobenzene is a chemical compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3,5-dimethoxybromobenzene includes atoms, bonds, connectivity, and coordinates . The SMILES string representation of the molecule is COc1cc(OC)c(F)c(Br)c1F .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluoro-3,5-dimethoxybromobenzene include its molecular formula (C8H7BrF2O2), molecular weight (253.04 g/mol), and structure .Applications De Recherche Scientifique
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Compounds with halogen and methoxy groups, such as 2,6-Difluoro-3,5-dimethoxybromobenzene, are often used in the synthesis of coordination polymers and MOFs due to their ability to act as linking ligands. These compounds facilitate the construction of frameworks with specific properties, including porosity, which are of interest for gas storage, separation, and catalysis applications (Orthaber et al., 2010).
Overcharge Protection in Lithium-Ion Batteries
Derivatives of dimethoxybenzene, similar in structure to 2,6-Difluoro-3,5-dimethoxybromobenzene, have been explored as redox shuttles for overcharge protection in lithium-ion batteries. These compounds can prevent battery overcharge by facilitating reversible redox reactions, thereby enhancing battery safety and longevity (Chen & Amine, 2007).
Photochemical Studies
Photochemical reactions involving halogenated and methoxylated benzenes are of significant interest in organic synthesis and material science. These compounds can undergo various photochemical transformations, including protodesilylation, which have implications for synthesizing complex organic molecules (Lew & McCLELLAND, 1993).
Development of Fluorescent Materials
Fluorinated and methoxylated aromatic compounds are pivotal in the development of fluorescent materials. Their unique electronic properties make them suitable for creating compounds with specific fluorescence characteristics, which have applications in bioimaging, sensors, and organic electronics (Krebs & Jensen, 2003).
Organometallic Chemistry and Catalysis
The structural motifs found in 2,6-Difluoro-3,5-dimethoxybromobenzene are also relevant in organometallic chemistry and catalysis. These compounds can serve as ligands in metal complexes, influencing the electronic properties and reactivity of the metal center. Such complexes are utilized in catalytic processes, including those for organic synthesis and polymerization (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2,4-difluoro-1,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDAIBIZPKMFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3,5-dimethoxybromobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)





![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)



